molecular formula C13H25NO B12272064 N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B12272064
M. Wt: 211.34 g/mol
InChI Key: WQKHKMBKOCINKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a compound that belongs to the class of norcamphor derivatives. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. This compound has been studied for its potential as an uncompetitive NMDA receptor antagonist, which makes it a candidate for the treatment of neurodegenerative disorders and other glutamate-dependent conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with various amines under specific conditions. One common method involves the use of phencyclidine (PCP) binding site ligands, which are reacted with norcamphor derivatives to produce the desired compound . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as an uncompetitive antagonist at the NMDA receptor, specifically binding to the phencyclidine (PCP) site. This inhibits the excessive influx of calcium ions through the NMDA receptor channels, which is associated with neurotoxicity and cell death in various neurodegenerative conditions . By modulating this pathway, the compound can potentially protect neurons from damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of the methoxyethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NMDA receptor antagonists. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H25NO/c1-12(2)10-5-6-13(12,3)11(9-10)14-7-8-15-4/h10-11,14H,5-9H2,1-4H3

InChI Key

WQKHKMBKOCINKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NCCOC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.